methyl {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound with a molecular formula of C23H24O5. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the 3,5-dimethylbenzyl group and the acetate moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Methyl {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and photostability.
Mechanism of Action
The mechanism of action of methyl {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that regulate various biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- {7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid
- {7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Uniqueness
Methyl {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the chromen-2-one derivatives. Its unique structure and functional groups suggest potential biological activities that have been the subject of various studies. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H24O5, with a molecular weight of 380.4 g/mol. The compound features a chromen-2-one core substituted with a methyl group, a 3,5-dimethylbenzyl group, and an acetate moiety. This structural composition is crucial for its biological activity.
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in various metabolic pathways. This interaction can lead to significant changes in cellular processes.
- Receptor Modulation : It may interact with specific receptors to influence cellular signaling pathways, potentially affecting processes such as inflammation and cell proliferation.
- Gene Expression Alteration : The compound could affect the transcription of genes related to oxidative stress and apoptosis, contributing to its biological effects.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. In vitro studies using various cancer cell lines have demonstrated that the compound inhibits cell proliferation effectively. For instance:
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 | 0.12 | Strong inhibition |
HeLa | 0.024 | Excellent inhibition |
A2780 | 0.036 | Effective inhibition |
These findings suggest that the compound may serve as a lead candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it demonstrated significant inhibitory effects:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus epidermidis | 1000 |
This indicates potential applications in treating infections caused by resistant bacterial strains.
Antioxidative Properties
This compound has been evaluated for its antioxidative capabilities. The compound's ability to scavenge free radicals suggests it could play a role in mitigating oxidative stress-related diseases.
Case Studies and Research Findings
- Study on Antitumor Effects : A study published in the Bulletin of the Korean Chemical Society highlighted the growth inhibitory effects of similar chromen derivatives on tumor cell lines using MTT assays . The results support the potential for this compound in cancer therapy.
- Antibacterial Activity Research : Another investigation focused on the antimicrobial properties of related compounds found that chromen derivatives exhibited significant activity against various pathogens . This supports the hypothesis that this compound may share similar properties.
Properties
Molecular Formula |
C23H24O5 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
methyl 2-[7-[(3,5-dimethylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C23H24O5/c1-13-8-14(2)10-17(9-13)12-27-20-7-6-18-15(3)19(11-21(24)26-5)23(25)28-22(18)16(20)4/h6-10H,11-12H2,1-5H3 |
InChI Key |
QLWGZHKYKMBQJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC(=O)OC)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.